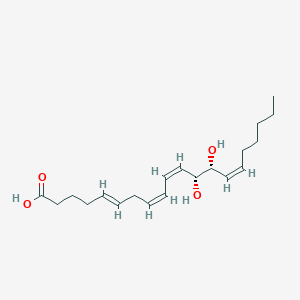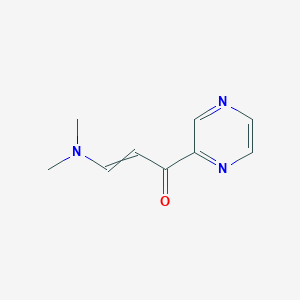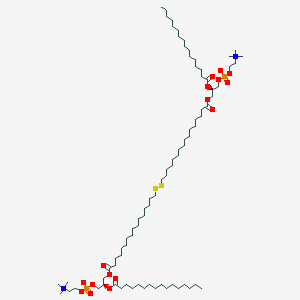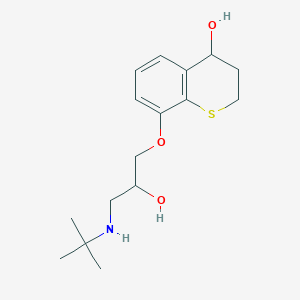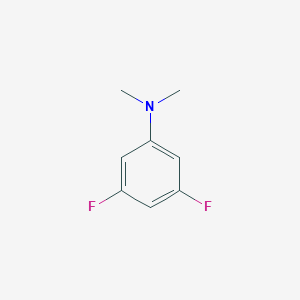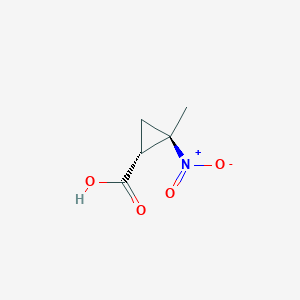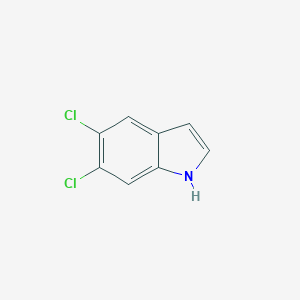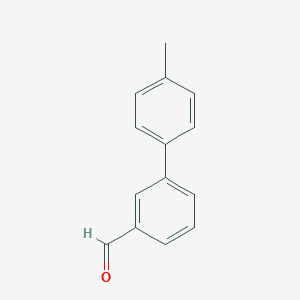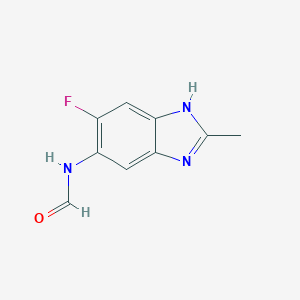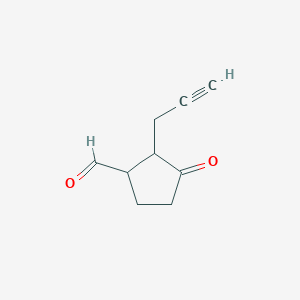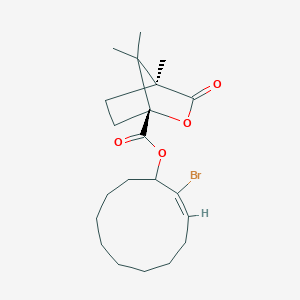
2-Bromo-2-cycloundecenyl camphanate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-2-cycloundecenyl camphanate (BCUC) is a synthetic compound that has gained attention in scientific research due to its potential as an effective insecticide and repellent.
作用機序
The mechanism of action for 2-Bromo-2-cycloundecenyl camphanate is not fully understood, but it is believed to work by disrupting the nervous system of insects. It has been shown to inhibit acetylcholinesterase, an enzyme that is essential for proper nervous system function. This leads to paralysis and death of the insect.
生化学的および生理学的効果
2-Bromo-2-cycloundecenyl camphanate has been shown to have low toxicity to mammals and birds, making it a safer alternative to traditional insecticides. However, it can be toxic to aquatic organisms and should be used with caution in aquatic environments. 2-Bromo-2-cycloundecenyl camphanate has also been shown to have anti-inflammatory properties and may have potential as a therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One advantage of 2-Bromo-2-cycloundecenyl camphanate is its high potency against insects, making it a useful tool for studying insect behavior and physiology. However, its low solubility in water can make it difficult to work with in lab experiments. Additionally, its effectiveness can be influenced by environmental factors, such as temperature and humidity.
将来の方向性
Future research on 2-Bromo-2-cycloundecenyl camphanate could focus on improving its solubility and effectiveness in different environments. It could also be tested as a potential therapeutic agent for inflammatory diseases. Further studies on its mechanism of action could lead to the development of new insecticides and repellents with improved safety and effectiveness.
Conclusion:
2-Bromo-2-cycloundecenyl camphanate is a synthetic compound that has shown promise as an effective insecticide and repellent. Its low toxicity to mammals and birds makes it a safer alternative to traditional insecticides, but caution should be used in aquatic environments. Future research on 2-Bromo-2-cycloundecenyl camphanate could lead to the development of new insecticides and therapeutic agents for inflammatory diseases.
合成法
2-Bromo-2-cycloundecenyl camphanate is synthesized by reacting camphene with bromine in the presence of a Lewis acid catalyst. The resulting product is then treated with sodium hydride and cycloundecene to form 2-Bromo-2-cycloundecenyl camphanate. This process yields a pure form of 2-Bromo-2-cycloundecenyl camphanate that can be used for scientific research.
科学的研究の応用
2-Bromo-2-cycloundecenyl camphanate has been extensively studied for its insecticidal and repellent properties. It has been shown to be effective against a wide range of insects, including mosquitoes, ticks, and cockroaches. 2-Bromo-2-cycloundecenyl camphanate has also been tested as a potential repellent for agricultural pests, such as aphids and mites.
特性
CAS番号 |
112927-19-2 |
|---|---|
製品名 |
2-Bromo-2-cycloundecenyl camphanate |
分子式 |
C22H35BrO2 |
分子量 |
427.4 g/mol |
IUPAC名 |
[(2E)-2-bromocycloundec-2-en-1-yl] (1R,4S)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylate |
InChI |
InChI=1S/C21H31BrO4/c1-19(2)20(3)13-14-21(19,26-17(20)23)18(24)25-16-12-10-8-6-4-5-7-9-11-15(16)22/h11,16H,4-10,12-14H2,1-3H3/b15-11+/t16?,20-,21+/m1/s1 |
InChIキー |
XUOWTAFZPNXVMK-UHFFFAOYSA-N |
異性体SMILES |
C[C@]12CC[C@](C1(C)C)(OC2=O)C(=O)OC/3CCCCCCCC/C=C3/Br |
SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
正規SMILES |
CC1(C2(CCC1(OC2=O)C(=O)OC3CCCCCCCCC=C3Br)C)C |
同義語 |
2-bromo-2-cycloundecenyl camphanate BCUC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



